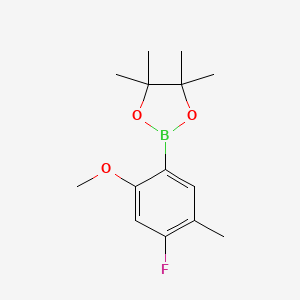

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

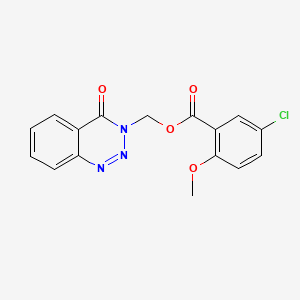

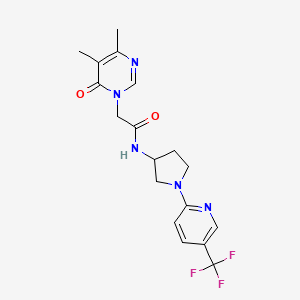

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This group can be attached to various aromatic and heteroaromatic rings to form boronic esters, which are key intermediates in these reactions .

Molecular Structure Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a five-membered ring. The carbon atom is part of a methyl group, and there are also three other methyl groups attached to the boron atom .Chemical Reactions Analysis

In Suzuki-Miyaura cross-coupling reactions, boronic esters react with aryl halides or vinyl halides to form new carbon-carbon bonds . The reaction is catalyzed by a palladium compound and a base is also required .Physical and Chemical Properties Analysis

Boronic esters are generally stable compounds that can be stored for long periods. They are usually solids and their melting points can vary widely depending on the structure .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

A derivative of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has been used in the development of new syntheses for biologically active compounds. For instance, Büttner et al. (2007) discussed the synthesis of disila-bexarotene, a retinoid agonist, using a building block related to this chemical (Büttner, Nätscher, Burschka, & Tacke, 2007).

Characterization and Crystal Structure Analysis

The characterization and structural analysis of derivatives of this compound have been a significant area of study. Liao et al. (2022) conducted a study on a related compound, focusing on its structural confirmation through spectroscopic methods and X-ray diffraction, which is essential for understanding its properties and potential applications (Liao, Liu, Wang, & Zhou, 2022).

Conformational and Physicochemical Properties

Understanding the conformational and physicochemical properties of these compounds is vital for their application in scientific research. Huang et al. (2021) explored the molecular structure of related compounds using density functional theory (DFT) and X-ray diffraction. Their study provided insights into the molecular electrostatic potential and frontier molecular orbitals, offering valuable information for future applications (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Fluorescence Probes for Hydrogen Peroxide Detection

In the field of biochemistry, derivatives of this compound have been used in the synthesis of fluorescence probes for detecting hydrogen peroxide, an important biological molecule. Lampard et al. (2018) developed a series of boronate ester fluorescence probes incorporating a derivative of this compound, demonstrating its utility in biochemical analysis (Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James, 2018).

Electronic Materials and Polymer Synthesis

This compound and its derivatives also find applications in the synthesis of electronic materials and polymers. For instance, Ranger et al. (1997) discussed the synthesis of polyfluorenes, showcasing the use of such compounds in the development of materials with unique photophysical and electrical properties (Ranger, Rondeau, & Leclerc, 1997).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)12-9-8-11-6-5-7-14(18)13(11)10-12/h8-10H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHJJWURTJEGGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

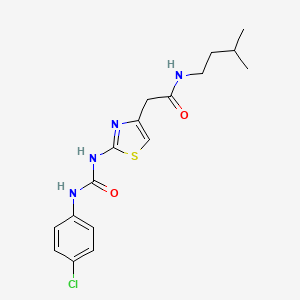

![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)

![5-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2436676.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2436682.png)

![1-(2-Cyclopropylbenzimidazolyl)-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2436684.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)